molecular formula C10H10FNO2 B15276953 (R)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15276953
M. Wt: 195.19 g/mol
InChI Key: NSKKYZNDHDTLSJ-SECBINFHSA-N
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Description

®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a fluorinated isoquinoline derivative, using a chiral catalyst. This method ensures the desired ®-configuration at the chiral center. The reaction conditions often include the use of hydrogen gas under pressure, a chiral rhodium or ruthenium catalyst, and an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst and solvent, as well as the control of temperature and pressure, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its chiral nature and specific interactions with biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The chiral center allows for enantioselective interactions, which can lead to different biological effects compared to its (S)-enantiomer. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific target.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the fluorine atom, which can affect its binding affinity and selectivity.

Uniqueness

®-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, as well as its specific ®-configuration. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3R)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI Key

NSKKYZNDHDTLSJ-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)F)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

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